Methyl 5-hydroxybenzothiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-4-5(11)2-3-7(6)14-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOOCQPPZJAYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743986 | |
| Record name | Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261627-37-5 | |
| Record name | Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxybenzothiazole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is becoming increasingly popular in the industrial production of benzothiazole derivatives .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 5-position undergoes oxidation under controlled conditions:
-
Oxidation to a carbonyl group :
Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone or quinone structure. For example, oxidative cyclization with p-benzoquinone (p-BQ) forms iminoquinone intermediates, which aromatize to yield benzothiazole aldehydes or carboxylic acids .
Reduction Reactions
The ester group at the 2-position can be selectively reduced:
-
Reduction to alcohol :
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, forming 5-hydroxybenzothiazole-2-methanol .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester → Alcohol | LiAlH₄, anhydrous THF, 0°C | 5-Hydroxybenzothiazole-2-methanol | 68% |
Substitution Reactions
The hydroxyl and ester groups participate in nucleophilic substitutions:
-
Ester hydrolysis :
Alkaline hydrolysis (NaOH/H₂O) converts the methyl ester to a carboxylic acid . -
Hydroxyl group substitution :
The hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ethers .
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
-
Formation of thiazolidines :
Condensation with L-cysteine under acidic conditions yields thiazolidine intermediates, which dehydrogenate to form luciferin analogs . -
Radical cyclization :
Visible light-induced reactions with α-ketoacids produce benzothiazoles with trifluoromethyl groups .
Phosphorylation and Amidation
The hydroxyl group reacts with phosphorylating agents:
-
Phosphorylation :
Treatment with POCl₃ in pyridine yields phosphate esters . -
Amidation :
Coupling with amines (e.g., 4-nitrophenylalanine) using HATU forms bioactive amides .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxyl → Phosphate | POCl₃, pyridine/CH₂Cl₂ | 5-Phosphorylbenzothiazole-2-carboxylate | 72% |
| Amide formation | HATU, DIPEA, DMF | 5-Hydroxybenzothiazole-2-carboxamide | 98% |
Decarboxylation and Aromatization
Under oxidative conditions, the ester group undergoes decarboxylation:
-
Decarboxylation :
Heating with p-BQ in acidic methanol removes CO₂, yielding 6-hydroxybenzothiazole .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester → Decarboxylation | p-BQ, HCl/MeOH, 60°C | 6-Hydroxybenzothiazole | 8–17% |
Key Mechanistic Insights
-
Radical pathways : Oxidation and cyclization reactions often proceed via thiyl or methyl radicals, as evidenced by isotopic labeling .
-
Acid-catalyzed hydrolysis : The ester group hydrolyzes faster in acidic methanol than in neutral aqueous conditions due to protonation of the carbonyl oxygen .
This compound’s versatility makes it valuable in synthesizing bioactive molecules, including antimicrobial agents and luciferin analogs. Future studies should explore its applications in photodynamic therapy and enzyme inhibition.
Scientific Research Applications
Chemical Applications
Synthesis of Benzothiazole Derivatives
Methyl 5-hydroxybenzothiazole-2-carboxylate serves as a crucial building block in the synthesis of more complex benzothiazole derivatives. These derivatives have potential applications in medicinal chemistry due to their varied biological activities. The compound's ability to undergo oxidation and substitution reactions allows for the introduction of diverse functional groups, leading to a wide range of derivatives with tailored properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products Formed | Applications |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Antimicrobial agents |
| Substitution | Various functionalized derivatives | Drug development |
| Coupling | Polymeric materials | Industrial applications |
Biological Applications
Antimicrobial and Anticancer Properties
Research has shown that this compound exhibits significant antimicrobial and anticancer properties. Studies indicate that it interacts with specific molecular targets, modulating enzyme activities related to cell growth and apoptosis. Its effectiveness against various cancer cell lines positions it as a candidate for further drug development .
Case Study: Anticancer Activity
A review highlighted the effectiveness of benzothiazole derivatives, including this compound, against multiple cancer types. For instance, derivatives demonstrated cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showcasing IC50 values in the low micromolar range . This suggests potential for development into therapeutic agents.
Table 2: Biological Activity of this compound
| Activity Type | Target Organism/Cell Line | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | <10 |
| Anticancer | MCF-7 (breast cancer) | 0.57 |
| A549 (lung cancer) | 0.40 |
Industrial Applications
Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors in various materials. The compound's unique properties allow for the formulation of products with enhanced durability and performance.
Mechanism of Action
The mechanism of action of methyl 5-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Hydroxy vs. Methyl Groups
Methyl 5-methylbenzo[d]thiazole-2-carboxylate
- Structure : Benzothiazole with a methyl group at position 5 and a methyl ester at position 2.
- Key Differences: Replacing the hydroxy group with methyl reduces polarity and eliminates hydrogen-bonding capability.
- Applications : Used in research for drug intermediates and material science due to its stability and ease of functionalization .
Methyl 5-hydroxybenzothiazole-2-carboxylate
- Structure : Hydroxy group at position 5 introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, favoring interactions with polar solvents or biological targets.
- Hypothesized Properties: Higher solubility in polar solvents (e.g., methanol, water) compared to methyl-substituted analogs.
Heterocycle Variations: Benzothiazole vs. Benzoxazole
Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates
- Structure : Benzoxazole core (oxygen instead of sulfur) with aryl substituents and a methyl ester.
- Key Differences : The oxygen atom in benzoxazole increases electronegativity, altering electronic distribution and reducing π-stacking interactions compared to benzothiazole.
- Synthesis: Prepared via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazinecarbothioamide formation .
- Applications : Explored as intermediates for antimicrobial and anti-inflammatory agents.
Thiazole vs. Benzothiazole Derivatives
Methyl 5-methylthiazole-2-carboxylate
Benzothiophene Analogs
Methyl 5-amino-1-benzothiophene-2-carboxylate
- Structure: Benzothiophene core (sulfur-containing fused ring without nitrogen) with an amino group at position 5.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Routes: Benzothiazole derivatives are often synthesized via cyclization reactions (e.g., describes cyclization of amino-hydroxybenzoate precursors). Hydroxy-substituted variants may require protective groups to prevent side reactions during synthesis.
- Biological Activity: Hydroxy and amino substituents are critical for interactions with enzymes or receptors. For example, hydroxy groups may enhance antioxidant or kinase-inhibitory activity compared to methyl analogs.
- Material Science : Benzothiazole esters are explored as corrosion inhibitors or fluorescent probes due to their electronic properties .
Biological Activity
Methyl 5-hydroxybenzothiazole-2-carboxylate is a compound of growing interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents an overview of its biological activity, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound features a benzothiazole ring with hydroxyl and carboxyl functional groups. These functional groups enhance its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry. The compound is primarily synthesized as a building block for more complex derivatives with potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 8 | Effective against Gram-positive bacteria |
| Derivative A | 4 | Enhanced activity against Gram-negative bacteria |
| Derivative B | 12 | Moderate activity |
Anticancer Activity
This compound has been investigated for its anticancer properties. It has shown promising results in vitro against various cancer cell lines, including human lymphoma (U937) and breast cancer (MCF-7). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | U937 | 5.2 | Induces apoptosis via caspase activation |
| Derivative C | MCF-7 | 6.6 | Selective apoptosis induction |
| Derivative D | U937 | 3.1 | Stronger caspase-3 activation |
Case Studies
- Antitubercular Activity : A recent study evaluated the antitubercular potential of this compound derivatives, revealing MIC values as low as 0.25 μg/mL against Mycobacterium tuberculosis. This suggests a strong potential for developing new antitubercular agents based on this scaffold .
- Antioxidant Properties : The presence of hydroxyl and methoxy groups in this compound enhances its antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting and inhibiting tumor growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes involved in cellular signaling pathways, such as monoamine oxidase and cyclooxygenase.
- Caspase Activation : It induces the apoptotic pathway through the activation of procaspase-3, leading to increased cell death in cancer cells .
Q & A
Q. What steps ensure reproducibility in multi-step syntheses involving this compound?
- Best Practices :
- Intermediate Characterization : Validate each step with NMR and MS before proceeding.
- Standardized Protocols : Document exact solvent volumes, drying times, and cooling rates (e.g., "poured onto crushed ice" as in benzoxazole synthesis ).
Q. How can computational modeling aid in optimizing the reactivity of this compound?
- Methodology :
- DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
